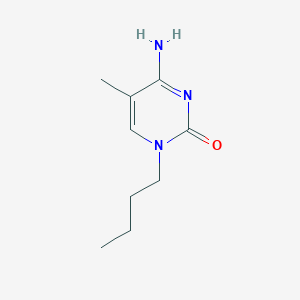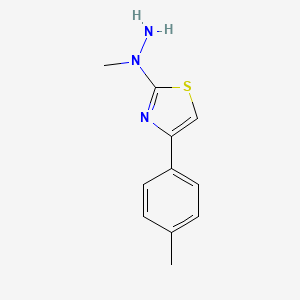![molecular formula C14H24N2O B14314468 1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one CAS No. 113360-72-8](/img/structure/B14314468.png)
1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one is a chemical compound known for its unique structure and properties. It is a member of the class of caprolactams, which are cyclic amides derived from caproic acid. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one typically involves the cyclization of ε-aminocaproic acid. This process can be achieved through several methods, with the most common industrial route being the conversion of cyclohexanone to its oxime, followed by acid-induced Beckmann rearrangement to yield the desired lactam . The reaction conditions often involve the use of strong acids like sulfuric acid, and the process is optimized to minimize the production of by-products such as ammonium salts .
Chemical Reactions Analysis
1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield caproic acid and related derivatives.
Scientific Research Applications
1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is a key intermediate in the production of Nylon 6, a widely used synthetic polymer.
Mechanism of Action
The mechanism of action of 1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its cyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one can be compared with other caprolactams, such as:
Caprolactam: A simpler lactam used primarily in the production of Nylon 6.
Hexahydro-2H-azepin-2-one: Another cyclic amide with similar properties but different applications.
Tetramethyl acetyloctahydronaphthalenes: Compounds with a similar cyclic structure but used mainly in the fragrance industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
113360-72-8 |
|---|---|
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(3,4,5,6,7,8-hexahydro-2H-azonin-9-yl)azepan-2-one |
InChI |
InChI=1S/C14H24N2O/c17-14-10-6-4-8-12-16(14)13-9-5-2-1-3-7-11-15-13/h1-12H2 |
InChI Key |
KACFRPZORVRJND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NCCC1)N2CCCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


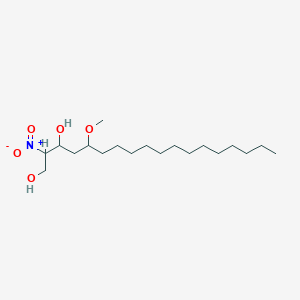
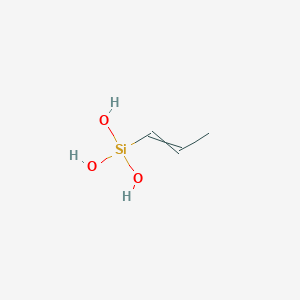
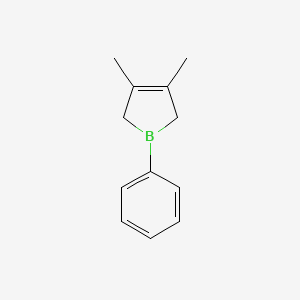
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
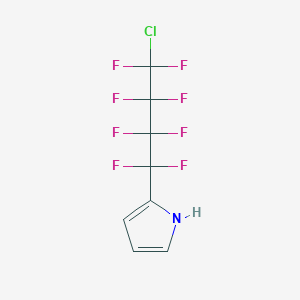
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
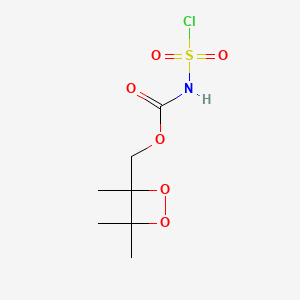
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
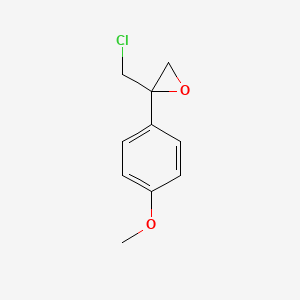
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
